1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone
Description
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is a piperazine-based compound featuring a 3,4-dimethoxybenzoyl group attached to the piperazine ring and a phenoxyethanone moiety. Its molecular formula is C₂₁H₂₂N₂O₅, with a molecular weight of 382.4 g/mol. The 3,4-dimethoxybenzoyl substituent contributes to its lipophilicity, while the phenoxyethanone group may influence its pharmacokinetic properties. Piperazine derivatives are widely explored for their biological activities, including enzyme inhibition and CNS targeting .
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-9-8-16(14-19(18)27-2)21(25)23-12-10-22(11-13-23)20(24)15-28-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
WAQWTFAUEUAHMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzoic acid, piperazine, and phenoxyethanol.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as sodium cyanoborohydride for reductive amination reactions.
Synthetic Routes: The synthetic route may include steps like esterification, amidation, and reductive amination to form the final product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-PHENOXYETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound is known to bind to specific receptors in the central nervous system, such as serotonin, dopamine, and adrenergic receptors.
Pathways Involved: It modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways, which contribute to its pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Molecular weight estimated from synthesis data.
Key Structural Variations and Implications
Substituent Effects on Piperazine: Electron-Withdrawing Groups (e.g., trifluoromethyl in MK47 ): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. Methoxy Groups (target compound): Improve solubility compared to purely hydrophobic substituents but may reduce membrane permeability.
Ethanone vs. Propanone Chains: The phenoxyethanone group in the target compound and analogs (e.g., ) provides a ketone moiety that may interact with enzyme active sites. Propanone derivatives (e.g., ) introduce additional flexibility, altering binding kinetics.
Biological Activity Trends :
- Compounds with bulky aromatic groups (naphthalene, benzothiazole) show unquantified but hypothesized CNS activity due to increased lipophilicity.
- Enzyme Inhibition : The indole-containing analog demonstrated cholinesterase inhibition , suggesting the target compound may share similar activity if tested.
Biological Activity
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a phenoxyethanone moiety. The molecular formula is , and it has a molecular weight of approximately 402.52 g/mol. Its structural representation is as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Intermediate : The piperazine ring is synthesized or obtained from commercial sources.
- Substitution with 3,4-Dimethoxybenzoyl Group : The piperazine intermediate is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
- Phenoxy Group Addition : The final step includes the reaction of the substituted piperazine with phenoxyacetic acid derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is hypothesized that the piperazine ring allows for high-affinity binding to these targets, potentially leading to inhibition or modulation of their activity.
Potential Targets:
- Neurotransmitter Receptors : It may exhibit effects on serotonin or dopamine receptors, influencing mood and cognition.
- Enzymatic Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, which may have implications in conditions such as cancer or neurodegenerative diseases.
Anticonvulsant Activity
A study investigated the anticonvulsant properties of related compounds containing piperazine structures. These compounds were screened against maximal electroshock seizure (MES) models in male Wistar rats. Results indicated that certain derivatives exhibited significant anticonvulsant activity comparable to standard medications like phenytoin .
Anticancer Properties
Research has also suggested that compounds similar to this compound may possess anticancer properties. For instance, derivatives were shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
